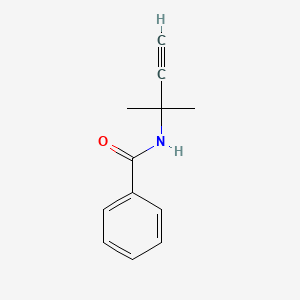

N-(1,1-Dimethyl-2-propynyl)benzamide

Description

Properties

IUPAC Name |

N-(2-methylbut-3-yn-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-4-12(2,3)13-11(14)10-8-6-5-7-9-10/h1,5-9H,2-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBRKPDCFBAIKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186895 | |

| Record name | N-(1,1-dimethyl-2-propynyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33244-86-9 | |

| Record name | N-(1,1-dimethyl-2-propynyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033244869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1,1-dimethyl-2-propynyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dimethyl-2-propynyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 1,1-dimethyl-2-propynylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniformity. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Carbonylation

-

Ethyl chloroformate reaction : Reaction of o-amino-N-(1,1-dimethylpropynyl)benzamide with ethyl chloroformate in dichloromethane forms 2-carbethoxyamino-N-(1,1-dimethylpropynyl)benzamide. This intermediate was purified via recrystallization from methanol .

-

Acetylation : Refluxing the parent compound in triethylorthoformate-acetic anhydride generates 2-acetylamino-N-(1,1-dimethylpropynyl)benzamide .

Cyclization Attempts

-

Base-mediated cyclization : Attempts to cyclize the carbethoxyamino derivative under basic conditions (KOH/ethanol) unexpectedly formed 2-(o-carboethoxyaminophenyl)-4,4-dimethyl-5-methylene-4H-oxazole instead of the anticipated quinazoline .

Substituted Benzamides

Functional Group Transformations

-

Halogen substitutions : Variations in the benzoyl chloride (e.g., 2-chloro-4-nitrophenyl, 3,5-diiodo-4-hydroxyphenyl) produce structurally diverse derivatives. For example, 3,5-diiodo-4-hydroxyphenyl-(1,1-dimethylpropynyl)benzamide is synthesized by reacting the corresponding benzoyl chloride with propargylamine .

Reactivity and Stability

Scientific Research Applications

Herbicidal Applications

Selective Herbicide

Propyzamide is primarily used as a selective systemic herbicide for controlling grasses and broadleaf weeds in various crops, including alfalfa and clover. It is effective both pre-emergence and post-emergence, meaning it can be applied before or after the weeds have sprouted. The compound works by inhibiting cell division and growth in susceptible plants, leading to their eventual death .

Application Methods

The herbicide can be applied through various methods, including ground spraying, soil incorporation, and aerial application. Its formulation allows for flexibility in its use across different agricultural settings .

Environmental Impact

Residue Management

Propyzamide's residues are monitored to ensure safety in food products and the environment. Studies have established tolerances for propyzamide residues in crops and livestock products, with specific limits set by regulatory bodies like the EPA. For instance, tolerances range from 0.02 ppm for certain livestock commodities to 10.0 ppm for non-grass animal feeds .

Metabolite Analysis

Research has shown that propyzamide degrades into several metabolites that may also be present in the environment. Monitoring these metabolites is crucial for assessing the overall environmental impact of propyzamide usage. The primary metabolite of concern is 3,5-dichlorobenzoic acid .

Analytical Chemistry

Residue Detection Methods

Analytical methods have been developed to detect propyzamide and its metabolites in various matrices such as soil, water, and plant tissues. Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used for this purpose due to its sensitivity and specificity .

| Method | Matrix | Detection Limit (ppm) | Recovery Rate (%) |

|---|---|---|---|

| GC-MS | Soil | 0.01 | 80-120 |

| LC-MS/MS | Water | 0.005 | 85-95 |

| HPLC | Plant tissues | 0.02 | 90-100 |

Case Studies

Field Trials

Field trials conducted on crops like alfalfa have demonstrated the effectiveness of propyzamide in controlling weed populations without significant adverse effects on crop yield. Studies have shown that applying propyzamide at recommended rates can lead to a reduction in weed biomass by up to 90% compared to untreated controls .

Environmental Fate Studies

Research into the environmental fate of propyzamide has indicated that it has low volatility and moderate soil mobility, which minimizes the risk of off-target movement and contamination of groundwater sources .

Regulatory Status

Propyzamide has undergone extensive evaluation by regulatory agencies such as the EPA, which has confirmed its safety when used according to label directions. The Reregistration Eligibility Decision (RED) document outlines the conditions under which propyzamide can be used safely in agricultural practices .

Mechanism of Action

The primary mechanism of action of N-(1,1-Dimethyl-2-propynyl)benzamide involves the inhibition of microtubule assembly. This inhibition disrupts cell division, leading to the death of the target plants. The compound is absorbed by the roots and translocated within the plant through apoplastic pathways . The molecular targets include tubulin proteins, which are essential for microtubule formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Variations

The biological and chemical properties of benzamides are heavily influenced by substituents on the aromatic ring and the amine side chain. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1,1-Dimethyl-2-propynyl)benzamide in laboratory settings?

- Methodological Answer : The compound is synthesized via benzoylation of 1,1-dimethyl-2-propynylamine using benzoyl chloride derivatives under reflux with pyridine as a catalyst. For example, 3,5-dichlorobenzoic acid can be converted to its acyl chloride, which reacts with 1,1-dimethyl-2-propynylamine in dichloromethane under basic conditions (e.g., pyridine) to form the target compound . Purification is typically achieved via recrystallization or column chromatography.

Q. How can researchers determine the solubility and thermal stability of this compound?

- Methodological Answer :

- Solubility : Use gravimetric analysis by dissolving the compound in solvents (e.g., water, methanol, acetone) at 25°C, followed by filtration and evaporation to quantify solubility (reported as 1.5 × 10⁻² g/L in water at 25°C) .

- Thermal Stability : Measure melting point via differential scanning calorimetry (DSC), with a reported value of 155.5°C . Thermogravimetric analysis (TGA) can further assess decomposition pathways.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use personal protective equipment (PPE) to avoid inhalation (S22) and skin contact (S24/25) .

- Store in a well-ventilated area, adhering to UN3077/171 guidelines for environmental hazards. Monitor workplace exposure limits using gas chromatography or HPLC for residual analysis .

Advanced Research Questions

Q. What analytical techniques are recommended for quantifying this compound residues in environmental samples?

- Methodological Answer : Hydrolyze the compound to methyl 3,5-dichlorobenzoate using alkaline conditions, followed by derivatization and quantification via GC-MS or HPLC-UV. This stoichiometric conversion method is validated by the EPA for compliance testing in agricultural matrices (e.g., soil, water) . Limit of detection (LOD) optimization requires spiked recovery experiments.

Q. How can structure-activity relationship (SAR) studies be designed to optimize the herbicidal efficacy of this compound derivatives?

- Methodological Answer :

- Synthesize analogs with substituent variations on the benzamide ring (e.g., halogenation at positions 3 and 5) and the propargylamine moiety.

- Evaluate herbicidal activity using standardized bioassays (e.g., Arabidopsis thaliana growth inhibition). Compare IC₅₀ values and correlate with electronic (Hammett constants) or steric parameters (Taft indices) to identify critical functional groups .

Q. What methodologies are employed to investigate the metabolic pathways of this compound in soil ecosystems?

- Methodological Answer :

- Use ¹⁴C-labeled compound in soil microcosms to track degradation products via liquid scintillation counting (LSC) and LC-MS/MS.

- Identify metabolites such as 3,5-dichlorobenzoic acid and dimethylpropynylamine derivatives. Aerobic/anaerobic conditions and microbial consortia (e.g., Pseudomonas spp.) should be compared to elucidate pathways .

Q. How can computational modeling predict the environmental persistence of this compound?

- Methodological Answer :

- Apply quantitative structure-activity relationship (QSAR) models using software like EPI Suite to estimate biodegradation half-lives and soil adsorption coefficients (Koc).

- Validate predictions with experimental data from OECD 307 guidelines (aerobic soil degradation studies) .

Key Notes

- Contradictions : No direct contradictions in evidence; molecular formula (C₁₂H₁₁Cl₂NO) and weight (256.13 g/mol) are consistent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.